Isovestitol: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activities
Isovestitol: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovestitol, a naturally occurring isoflavan, has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the flavonoid family, it is found in a variety of plants and has been noted for its antioxidant, anti-inflammatory, and antidiabetic properties. This technical guide provides a detailed overview of the physicochemical properties of Isovestitol, outlines experimental protocols for their determination, and explores its interactions with key biological signaling pathways.
Physicochemical Properties of Isovestitol
The physicochemical characteristics of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The known properties of Isovestitol are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆O₄ | [1] |
| Molecular Weight | 272.29 g/mol | [1] |
| Physical Description | Solid | [1] |
| Melting Point | 95 - 97 °C | [1] |
| Solubility | Poorly soluble in water. Soluble in DMSO, ethanol, and methanol. | [2][3][4] |
| Predicted XlogP | 2.9 | [1] |
| pKa (Acid Dissociation Constant) | Data not available. | |
| IUPAC Name | 3-(4-hydroxy-2-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | [1] |
| SMILES | COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2 | [1] |
| InChI | InChI=1S/C16H16O4/c1-19-16-8-13(18)4-5-14(16)11-6-10-2-3-12(17)7-15(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3 | [1] |
| InChIKey | FFDNYMAHNWBKCH-UHFFFAOYSA-N | [1] |
| CAS Number | 63631-42-5 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe generalized protocols for determining the key physicochemical properties of isoflavonoids like Isovestitol.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (for sample powdering)
Procedure:
-
Sample Preparation: A small amount of the solid Isovestitol sample is finely powdered using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.[5][6]
-
Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) to ensure accurate determination.[7]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.[8]
Determination of Solubility
Solubility is a key parameter that affects a drug's bioavailability. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[9]
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solution: An excess amount of solid Isovestitol is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.[9]
-
Equilibration: The vials are agitated in a shaker or with a magnetic stirrer at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: The suspension is centrifuged to pellet the undissolved solid.[9]
-
Filtration: A clear aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.[9]
-
Quantification: The concentration of Isovestitol in the filtrate is determined using a validated HPLC method. A calibration curve prepared with standard solutions of Isovestitol is used for accurate quantification.[9][10]
-
Expression of Results: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. A general reverse-phase HPLC method for the analysis of isoflavonoids is described below.[11][12]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (A), often water with a small amount of acid like phosphoric acid to improve peak shape, and an organic solvent (B), such as acetonitrile or methanol.[12]
-
Gradient Program: The proportion of the organic solvent is gradually increased over the course of the analysis to elute compounds with increasing hydrophobicity.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for instance, 30 °C, to ensure reproducible retention times.
-
Detection Wavelength: Isoflavonoids exhibit strong UV absorbance. A detection wavelength of around 260 nm is commonly used.[12]
-
Injection Volume: A standard injection volume is 10-20 µL.
Procedure:
-
Standard Preparation: Standard solutions of Isovestitol of known concentrations are prepared in a suitable solvent (e.g., methanol).
-
Sample Preparation: The sample containing Isovestitol is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.
-
Analysis: The prepared standards and samples are injected into the HPLC system, and the chromatograms are recorded.
-
Quantification: The concentration of Isovestitol in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
Biological Signaling Pathways
Isovestitol has been shown to modulate several key signaling pathways implicated in various disease processes.
Anti-inflammatory Effects via NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[14][15] Isovestitol is thought to exert its anti-inflammatory effects by inhibiting this pathway, potentially by preventing the degradation of IκB.
References
- 1. Isovestitol | C16H16O4 | CID 591830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dmso methanol ethanol: Topics by Science.gov [science.gov]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. davjalandhar.com [davjalandhar.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. pennwest.edu [pennwest.edu]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of Solubility Characteristics of a Hybrid Complex of Components of Soy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A validated HPLC-UV method for the analysis of phenolic compounds in Brazilian red propolis and Dalbergia ecastaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. globalsciencebooks.info [globalsciencebooks.info]
